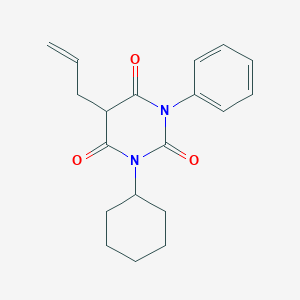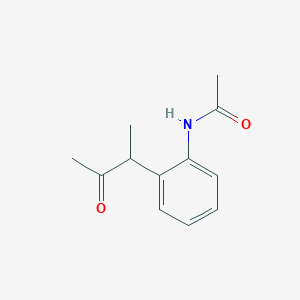
Acetanilide, 2'-(1-methylacetonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetanilide, 2'-(1-methylacetonyl)-', also known as N-(1-methyl-2-oxo-2-propenyl) acetanilide, is an organic compound with the chemical formula C12H14N2O2. It is a white crystalline solid that is soluble in organic solvents. Acetanilide, 2'-(1-methylacetonyl)-' is widely used in scientific research due to its unique properties, including its ability to inhibit the activity of enzymes and its role as an intermediate in the synthesis of various organic compounds.
Mechanism Of Action
The mechanism of action of Acetanilide, 2'-(1-methylacetonyl)-' is not fully understood. However, it is believed to act as a competitive inhibitor of enzymes by binding to the active site of the enzyme and preventing the substrate from binding.
Biochemical And Physiological Effects
Acetanilide, 2'-(1-methylacetonyl)-' has been shown to have significant biochemical and physiological effects. Inhibition of cholinesterase and acetylcholinesterase can lead to the accumulation of acetylcholine in the synaptic cleft, which can result in overstimulation of the nervous system. This overstimulation can lead to a range of physiological effects, including muscle weakness, respiratory failure, and even death.
Advantages And Limitations For Lab Experiments
Acetanilide, 2'-(1-methylacetonyl)-' has several advantages for use in laboratory experiments. It is readily available, relatively inexpensive, and has a high degree of purity. However, it also has some limitations, including its potential toxicity and the need for careful handling and storage.
Future Directions
There are several potential future directions for research on Acetanilide, 2'-(1-methylacetonyl)-'. One area of interest is the development of new enzyme inhibitors based on the structure of this compound. Another area of interest is the study of the physiological effects of this compound in animal models. Finally, there is potential for the use of Acetanilide, 2'-(1-methylacetonyl)-' in the development of new drugs for the treatment of neurological disorders.
In conclusion, Acetanilide, 2'-(1-methylacetonyl)-' is a unique organic compound that has significant potential for use in scientific research. Its ability to inhibit enzyme activity and its role as an intermediate in the synthesis of various organic compounds make it a valuable tool for researchers in a range of fields. However, its potential toxicity and the need for careful handling and storage must be taken into consideration when using this compound in laboratory experiments.
Synthesis Methods
Acetanilide, 2'-(1-methylacetonyl)-' can be synthesized through the reaction of Acetanilide, 2'-(1-methylacetonyl)-acetylanthranilic acid with methyl vinyl ketone. The reaction is catalyzed by acid and results in the formation of the desired product with a yield of approximately 60%.
Scientific Research Applications
Acetanilide, 2'-(1-methylacetonyl)-' has been extensively studied for its potential applications in scientific research. One of the most significant applications of this compound is in the field of enzyme inhibition. Acetanilide, 2'-(1-methylacetonyl)-' has been shown to inhibit the activity of various enzymes, including cholinesterase and acetylcholinesterase. These enzymes play a critical role in the regulation of the nervous system, and their inhibition can have significant physiological effects.
properties
CAS RN |
14300-16-4 |
|---|---|
Product Name |
Acetanilide, 2'-(1-methylacetonyl)- |
Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
N-[2-(3-oxobutan-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C12H15NO2/c1-8(9(2)14)11-6-4-5-7-12(11)13-10(3)15/h4-8H,1-3H3,(H,13,15) |
InChI Key |
YXUUYAFPUMQYNS-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1NC(=O)C)C(=O)C |
Canonical SMILES |
CC(C1=CC=CC=C1NC(=O)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




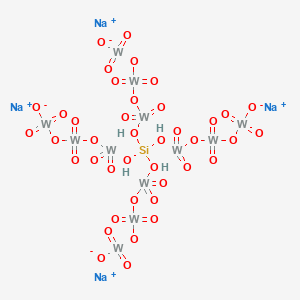
![1-Oxaspiro[2.5]octane](/img/structure/B86694.png)
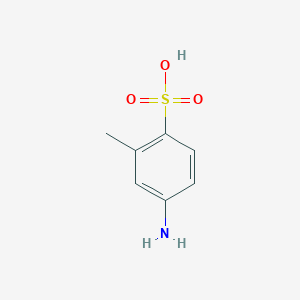
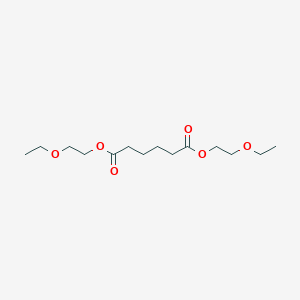

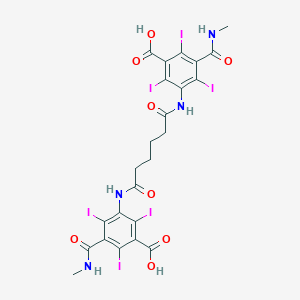
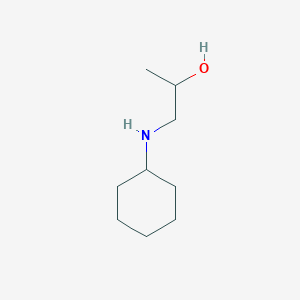


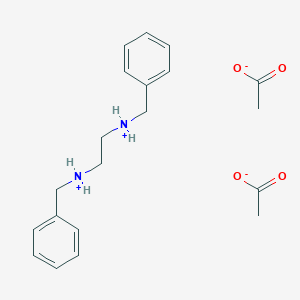
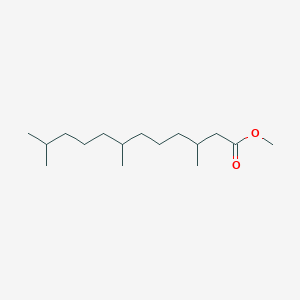
![Spiro[3.3]heptane](/img/structure/B86710.png)
